2-Ethynylquinoline
Overview
Description
2-Ethynylquinoline is an aromatic nitrogen-containing heterocyclic compound with the molecular formula C11H7N. It is a derivative of quinoline, which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities . The compound is characterized by the presence of an ethynyl group at the 2-position of the quinoline ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethynylquinoline can be synthesized through various methods. One common approach involves the reaction of 2-chloroquinoline with acetylene in the presence of a palladium catalyst. The reaction typically requires a base such as triethylamine and is carried out under an inert atmosphere . Another method involves the cyclocondensation of 1-azido-2-(2-propynyl)benzenes using electrophilic reagents like iodine or bromine in nitromethane at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynylquinoline undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Hydrogenation of the ethynyl group can yield 2-ethylquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of a base.
Major Products:
- Oxidation products include quinoline-2-carboxylic acids.
- Reduction products include 2-ethylquinoline.
- Substitution products vary depending on the substituent introduced, such as halogenated quinolines .
Scientific Research Applications
2-Ethynylquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethynylquinoline involves its interaction with various molecular targets. The ethynyl group can participate in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to biological macromolecules. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to DNA or proteins .
Comparison with Similar Compounds
2-Ethylquinoline: Lacks the ethynyl group, resulting in different reactivity and biological activity.
2-Chloroquinoline: Contains a chloro substituent instead of an ethynyl group, leading to distinct chemical properties.
2-Aminoquinoline: Features an amino group, which significantly alters its reactivity and applications.
Uniqueness: 2-Ethynylquinoline is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of novel heterocyclic structures and in the development of new therapeutic agents .
Properties
IUPAC Name |
2-ethynylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h1,3-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJNCYLWOJPRSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517607 | |
Record name | 2-Ethynylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40176-78-1 | |
Record name | 2-Ethynylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-ethynylquinoline contribute to the formation of heterobinuclear allenylidene complexes?
A1: this compound acts as a precursor to allenylidene ligands in organometallic complexes. The reaction begins with the lithiation of this compound, followed by its reaction with metal carbonyls like [(CO)5M(THF)] (M = Cr, W). Subsequent alkylation with reagents like [R3O]BF4 (R = Me, Et) leads to the formation of allenylidene complexes. In these complexes, the terminal carbon of the allenylidene chain becomes part of the N-alkylated quinoline ring. [] This approach allows the incorporation of a quinoline moiety into the ligand structure, potentially influencing the properties and reactivity of the resulting metal complexes.
Q2: Can the quinoline ring in these complexes be further functionalized?
A2: Yes, the quinoline ring in these complexes can be further modified. For instance, introducing a bromine atom at the 5-position of the quinoline ring allows for subsequent functionalization via palladium-catalyzed coupling reactions. This method enables the incorporation of various alkynyl groups, including those containing ferrocenyl units, expanding the structural diversity of the resulting complexes. [] This ability to introduce different substituents on the quinoline ring opens avenues for tuning the electronic and steric properties of the metal complexes, potentially influencing their catalytic activity and other applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.